1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone
Overview
Description
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone is a derivative of anthraquinone, a naturally occurring compound found in various plants. This compound is known for its unique chemical structure, which includes four fluorine atoms and two hydroxyl groups attached to an anthraquinone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone typically involves the fluorination of 5,8-dihydroxyanthraquinone. The reaction is carried out using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone involves its interaction with the electron transport chain in cells. This interaction leads to the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione
- 5,6,7,8-Tetrafluoroquinizarin
- 9,10-Anthracenedione, 1,2,3,4-tetrafluoro-5,8-dihydroxy-
Uniqueness
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone stands out due to its specific substitution pattern of fluorine and hydroxyl groups on the anthraquinone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity .
Properties
IUPAC Name |
1,2,3,4-tetrafluoro-5,8-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4F4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJLMPNJHMHOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393338 | |
Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102822-05-9 | |
Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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